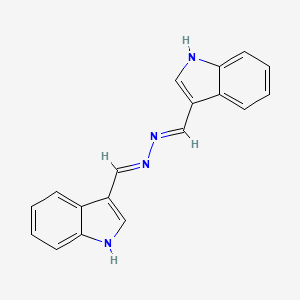

Indole-3-aldehyde azine

Description

Contextualization within Indole (B1671886) Chemistry and its Broader Significance

The indole nucleus, a fused bicyclic system consisting of a benzene (B151609) ring and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. bohrium.comijpsr.com Its presence in the essential amino acid tryptophan means it is a fundamental building block in numerous natural products and biologically active molecules. bohrium.com The indole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antihypertensive, and antidepressant agents. nih.govresearchgate.net The chemical reactivity of the indole ring allows for extensive modification, making it a prime target for the synthesis of new drug candidates. nih.gov Indole-3-aldehyde, the precursor to indole-3-aldehyde azine, is itself a significant derivative, serving as a key intermediate in the synthesis of many of these complex indole-based compounds. nih.gov It is a bioactive metabolite found in various plants, particularly those of the Brassicaceae family, and is involved in plant defense mechanisms. unifi.it The study of indole-3-aldehyde and its derivatives, like the corresponding azine, is therefore deeply rooted in the quest for novel bioactive molecules and functional materials. nih.govbiosynth.com

Overview of Azine Chemistry and its Research Trajectory

Azines are a class of organic compounds characterized by the C=N-N=C functional group. rsc.orgresearchgate.net They are typically synthesized through the condensation reaction of hydrazine (B178648) with two equivalents of an aldehyde or ketone. researchgate.netnih.gov This straightforward synthesis has made a wide variety of symmetrical and unsymmetrical azines accessible to chemists. researchgate.net Historically, research into azines focused on their synthesis and basic reactivity. rsc.org However, in recent years, there has been a surge of interest in their functional properties. rsc.org Azines are now recognized for their diverse biological activities and their applications in materials science. rsc.orgresearchgate.net Their unique electronic structure, which involves questions of conjugation across the N-N bond, has made them subjects of computational and structural studies, particularly for applications in nonlinear optics. rsc.org Furthermore, azines serve as valuable precursors for the synthesis of other heterocyclic compounds and have been incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.org

Historical Development and Early Research on this compound

The first synthesis of this compound, also referred to as 3-indole azine, was reported in the 1960s. nih.goviucr.orgum.edu.my Early investigations by Swaminathan and Narasimhan in 1964, and later by Alemany and colleagues in 1970, described its preparation from the reaction of indole-3-carboxaldehyde (B46971) with hydrazine. nih.goviucr.org A primary motivation for this initial work was the exploration of its potential psychopharmacological activity, a common theme in indole chemistry research of that era. nih.goviucr.orgum.edu.my These foundational studies established a reliable synthetic route to the compound and paved the way for future investigations into its properties. For many years, while the parent compound was known, detailed structural and application-focused studies remained limited, a common fate for many heterocyclic azines due to the synthetic accessibility of the required aldehyde precursors. nih.gov A significant step forward in its characterization came with the determination of its crystal structure, which confirmed the molecule lies on a center of inversion with a trans configuration across the N-N single bond. nih.goviucr.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(1H-indol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-12,19-20H/b21-11+,22-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAMYDYQMNKPLV-XHQRYOPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NN=CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2NC=C(C2=C1)/C=N/N=C/C3=CNC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233-49-4 | |

| Record name | 3-Indolecarboxylaldehyde, azine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001233494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003106559 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | INDOLE-3-CARBOXALDEHYDE AZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Advancements for Indole 3 Aldehyde Azine and Analogues

Classical Condensation Reactions for Azine Formation

The traditional and most direct route to synthesizing indole-3-aldehyde azine and other azines is through the condensation reaction between a carbonyl compound and hydrazine (B178648). nih.gov This method remains fundamental in organic synthesis due to its reliability and straightforward execution.

Hydrazine-Aldehyde Condensation Protocols

The synthesis of this compound was first reported via the direct condensation of indole-3-carboxaldehyde (B46971) with hydrazine. nih.gov This reaction follows a well-established mechanism for imine formation. The process begins with the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of indole-3-aldehyde. This is followed by a proton transfer and subsequent dehydration to form a hydrazone intermediate. The remaining -NH2 group of the hydrazone then reacts with a second molecule of indole-3-aldehyde through a similar sequence of steps to yield the final symmetrical azine product, characterized by a C=N-N=C core structure. libretexts.orgquora.com

Typically, the reaction is carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration steps. researchgate.net For instance, the reaction of carbohydrazide (B1668358) with indole-3-carboxaldehyde in refluxing ethanol (B145695) initially yields the corresponding Schiff base, which can further react or, in some cases, unexpectedly decompose to form the this compound. nih.gov

Solvent-Dependent Synthetic Optimizations

The choice of solvent plays a critical role in optimizing the synthesis of azines. The solvent can influence reaction rates, yields, and the ease of product isolation by affecting the solubility of reactants and stabilizing intermediates or transition states. Ethanol is a commonly used solvent for these condensation reactions. nih.govresearchgate.net

Recent studies on the colorimetric detection of indole-3-carbaldehyde (I3A) through its conversion to the corresponding azine have shed light on solvent effects. Research investigating the hydroalcoholic solutions of commercially available indole-3-carbaldehyde azine found that color development, which is proportional to azine formation, is significantly influenced by the ethanol content and pH. unifi.it Optimal conditions for the formation and detection of the azine were identified in a solution of 90% ethanol at an acidic pH of 1.3, achieved with phosphoric acid. unifi.it This suggests that a polar protic solvent in an acidic medium is highly effective for the synthesis, as it aids in the protonation of the carbonyl group, enhancing its electrophilicity, and facilitates the dehydration steps. The solvent-dependent protonation of the azine group itself can also lead to significant shifts in its UV-Vis spectra, a phenomenon known as acidochromism. unifi.it

Modernized and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally conscious chemistry, modern synthetic methods for azines focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. These approaches often employ green chemistry principles and advanced catalytic systems.

Green Chemistry Methodologies in Azine Synthesis

A significant advancement in azine synthesis is the development of solvent-free reaction conditions. researchgate.net These methods not only reduce environmental impact but often lead to higher yields and simpler work-up procedures. researchgate.net One effective technique involves the simple grinding of the aldehyde (e.g., indole-3-aldehyde), hydrazine sulfate (B86663), and a base in a mortar and pestle at room temperature. researchgate.netresearchgate.net This mechanochemical approach can produce azines in excellent yields within minutes, completely eliminating the need for organic solvents. researchgate.net

Microwave-assisted synthesis is another green methodology that has been applied to the formation of related Schiff bases and can be extended to azines. researchgate.net This technique often dramatically reduces reaction times and can lead to improved yields compared to conventional heating. The use of solid-supported catalysts under solvent-free or aqueous conditions further enhances the green credentials of these syntheses.

| Methodology | Catalyst/Reagent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Grinding | Hydrazine sulfate / Base | Solvent-free, Room Temp. | Minutes | Excellent | researchgate.net |

| Grinding | BiCl₃-loaded Montmorillonite (B579905) K10 | Solvent-free | Short | Excellent | beilstein-journals.org |

| Microwave Irradiation | Not specified for azine | DMF (solvent) | 4-10 min | 72-94% (for Schiff bases) | researchgate.net |

Catalyst-Mediated Transformations for this compound Derivatives

The use of catalysts is central to modern organic synthesis, offering pathways that are more efficient and selective. For the synthesis of this compound and its analogues, various catalytic systems have been explored. Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and recycled.

Examples of effective heterogeneous catalysts include:

BiCl₃-loaded Montmorillonite K10 clay : This solid acid catalyst has been successfully used for the synthesis of azine derivatives by simple physical grinding of the reactants. beilstein-journals.org

Proton exchanged Algerian montmorillonite clay (MMT-H+) : This has been employed as a green, low-cost, and recyclable catalyst for the synthesis of isatin (B1672199) aldazines, a related class of compounds, under conventional heating in ethanol. researchgate.net

Sulphated-titania (TiO₂-SO₄²⁻) : This acid catalyst has been used for the solvent-free synthesis of unsymmetrical azines from hydrazones and aldehydes using a mortar and pestle. researchgate.net

These clay-based and modified oxide catalysts provide acidic sites that facilitate the condensation reaction while offering the operational simplicity of a solid catalyst. researchgate.netbeilstein-journals.org

Derivatization Strategies for this compound Precursors

The structural diversity of this compound analogues is primarily achieved by modifying the indole-3-aldehyde precursor before the condensation reaction. The synthesis of indole-3-aldehyde itself and its derivatives is a well-established area of indole (B1671886) chemistry. nih.govekb.egresearchgate.net

The most common and efficient method for preparing indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. ekb.egorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the electron-rich C3 position of the indole ring. ekb.egjk-sci.com The Vilsmeier-Haack reaction is highly versatile and tolerates a wide range of substituents on the indole nucleus, allowing for the synthesis of a large library of precursor aldehydes. researchgate.netgoogle.com

By starting with variously substituted indoles (e.g., methyl-, chloro-, bromo-, fluoro-substituted), a corresponding variety of substituted indole-3-aldehydes can be produced. google.com These functionalized precursors can then be subjected to condensation with hydrazine to generate a diverse array of symmetrical azine analogues. This strategy allows for the systematic modification of the electronic and steric properties of the final azine molecule, enabling the fine-tuning of its chemical and physical characteristics.

| Starting Material (Substituted Aniline) | Product (Substituted Indole-3-Carboxaldehyde) | Yield | Reference |

|---|---|---|---|

| o-Toluidine | 1H-Indole-3-carbaldehyde | 96% | google.com |

| 2,4-Dimethylaniline | 5-Methyl-1H-indole-3-carbaldehyde | 88% | google.com |

| 2,5-Dimethylaniline | 6-Methyl-1H-indole-3-carbaldehyde | 89% | google.com |

| 4-Chloro-2-methylaniline | 6-Chloro-1H-indole-3-carbaldehyde | 91% | google.com |

Functionalization of the Indole Moiety

The versatility of the indole scaffold allows for the synthesis of a diverse range of this compound analogues. Functionalization can be introduced either by utilizing pre-substituted indole-3-carboxaldehydes in the condensation reaction with hydrazine or by post-synthetic modification of the parent azine.

A primary strategy involves the synthesis of various substituted indole-3-carboxaldehydes, which then serve as building blocks. These substitutions can be directed to various positions on the indole ring, influencing the electronic and steric properties of the final azine. Common synthetic routes to substituted indole-3-carboxaldehydes include the Vilsmeier-Haack reaction on appropriately substituted indoles. For instance, various N-substituted indole-3-carboxaldehydes can be prepared by reacting indole-3-carboxaldehyde with alkyl, acyl, or sulfonyl halides in the presence of a base. ekb.eg These N-substituted precursors can then be condensed with hydrazine to yield N,N'-disubstituted this compound analogues.

Direct C-H functionalization of the indole ring presents another powerful tool for creating diversity. This approach avoids the need for pre-functionalized starting materials and allows for the introduction of substituents at later stages of the synthesis. Palladium-catalyzed cross-coupling reactions, for example, can be employed to introduce aryl or other groups at specific positions of the indole nucleus in related indole-containing compounds. researchgate.net

The following table summarizes some examples of functionalized indole-3-carboxaldehyde precursors that can be utilized for the synthesis of analogues.

| Indole-3-carboxaldehyde Derivative | Potential Functionalization Site | Synthetic Method for Precursor |

| 5-Bromoindole-3-carboxaldehyde | C5 of the indole ring | Bromination of indole followed by formylation |

| 1-Methylindole-3-carboxaldehyde | N1 of the indole ring | N-alkylation of indole-3-carboxaldehyde |

| 2-Phenylindole-3-carboxaldehyde | C2 of the indole ring | Fischer indole synthesis with a phenyl-substituted hydrazine |

Modifications of the Azine Linkage

While functionalization of the indole moiety is more common, modifications of the central C=N-N=C azine bridge offer another avenue for creating novel analogues with potentially altered properties. However, the inherent stability of the azine linkage makes its direct modification challenging.

One theoretical approach involves the synthesis of unsymmetrical azines. This can be achieved by a stepwise condensation, first reacting a substituted indole-3-carboxaldehyde with hydrazine to form the corresponding hydrazone, followed by reaction with a different aldehyde or ketone. This would result in an unsymmetrical azine with one indole-3-carbaldehyde moiety and another carbonyl-derived group.

Another potential, though less explored, strategy could involve reactions of the azine bridge itself. While azines are generally stable, they can undergo certain transformations under specific conditions. For instance, reduction of the C=N bonds could lead to the corresponding hydrazine derivative. However, literature specifically detailing the modification of the azine linkage within this compound is scarce. Research in the broader field of azine chemistry suggests that the lone pairs on the nitrogen atoms can participate in coordination with metal centers, which could potentially activate the linkage for further reactions.

Scalability Considerations and Process Chemistry for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. The most common laboratory synthesis involves the condensation of indole-3-carboxaldehyde with hydrazine hydrate. nih.govresearchgate.net

Key Process Parameters and Optimization:

For a scalable process, optimization of reaction conditions is crucial. This includes:

Solvent Selection: While ethanol is commonly used in laboratory preparations, alternative solvents that are less flammable, have a higher boiling point for better temperature control, and are easier to recover and recycle would be preferable for industrial-scale production.

Catalyst: The condensation can often proceed without a catalyst, but the use of a mild acid or base catalyst could accelerate the reaction rate and improve yield. The choice of catalyst must be compatible with the starting materials and easily removable from the final product.

Temperature and Reaction Time: Optimizing the reaction temperature and time is critical to maximize product formation while minimizing the formation of impurities and decomposition products.

Stoichiometry of Reactants: Precise control over the molar ratio of indole-3-carboxaldehyde to hydrazine is necessary to ensure complete conversion and avoid side reactions.

Work-up and Purification: Developing a simple and efficient work-up procedure is essential for large-scale production. This may involve crystallization, filtration, and washing, avoiding column chromatography which is generally not feasible for large quantities.

The following table outlines key considerations for process optimization:

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Solvent | Ethanol, Methanol | Higher boiling point solvents, solvent recovery and recycling |

| Catalyst | Often none or mild acid/base | Heterogeneous catalysts for easy separation, cost-effectiveness |

| Temperature | Reflux | Precise temperature control to minimize byproducts |

| Purification | Column chromatography, recrystallization | Crystallization, filtration, washing |

| Safety | Standard laboratory precautions | Handling of hydrazine (toxic and corrosive), pressure and temperature control |

A continuous flow process could also be explored for the large-scale synthesis of this compound. Flow chemistry offers advantages such as improved heat and mass transfer, better reaction control, and enhanced safety, particularly when dealing with hazardous reagents like hydrazine.

Advanced Spectroscopic and Structural Elucidation Techniques in Indole 3 Aldehyde Azine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of Indole-3-aldehyde azine is anticipated to exhibit a set of signals corresponding to the protons of the two symmetric indole (B1671886) rings and the azine bridge. Although specific experimental data for the azine is scarce, the analysis of its precursor, Indole-3-carboxaldehyde (B46971), offers a solid foundation for predicting its spectral features.

In a typical ¹H NMR spectrum of Indole-3-carboxaldehyde, the aldehydic proton appears as a singlet significantly downfield, generally around 10.0 ppm, due to the deshielding effect of the carbonyl group. The indole N-H proton also appears as a broad singlet at a high chemical shift, often above 12.0 ppm in DMSO-d₆. The protons on the indole ring give rise to a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm).

For this compound, the disappearance of the aldehydic proton signal and the appearance of a new signal for the azine methine protons (-CH=N-) would be the most telling feature. This azine proton signal is expected to be a singlet and would likely appear in the range of 8.5-9.0 ppm, shifted relative to the original aldehydic proton due to the change in the electronic environment from a carbonyl to an imine-like carbon. The signals for the indole ring protons would likely experience subtle shifts but would retain their characteristic multiplicity patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole N-H | > 11.0 | br s |

| Azine C-H | 8.5 - 9.0 | s |

Note: Predicted values are based on the analysis of Indole-3-carboxaldehyde and general values for similar aromatic azines. The exact chemical shifts can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For Indole-3-carboxaldehyde, the carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region, typically around 185 ppm. The carbons of the indole ring appear in the aromatic region (approximately 110-140 ppm).

Upon formation of this compound, the most significant change in the ¹³C NMR spectrum would be the disappearance of the aldehyde carbonyl signal and the appearance of a new signal for the azine methine carbon (-CH=N-). This iminic carbon is expected to resonate in the range of 150-165 ppm. The chemical shifts of the indole ring carbons would also be affected, albeit to a lesser extent, reflecting the altered electronic nature of the substituent at the 3-position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Azine C-H | 150 - 165 |

Note: Predicted values are based on the analysis of Indole-3-carboxaldehyde and known data for similar aromatic azines.

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule, which is essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal the coupling relationships between adjacent protons in the indole rings. For instance, it would show correlations between H-4, H-5, H-6, and H-7 of the benzene (B151609) portion of the indole nucleus, confirming their sequential arrangement.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HMQC or HSQC spectrum would definitively link each proton signal of the indole ring to its corresponding carbon signal. It would also show a correlation between the azine methine proton and its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In the case of this compound, an HMBC experiment would show a correlation from the azine methine proton to the C-3 and C-3a carbons of the indole ring, confirming the attachment of the azine bridge to the indole core. Correlations from the indole protons to other carbons within the ring system would further solidify the structural assignment.

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

For its precursor, Indole-3-carboxaldehyde (C₉H₇NO), the protonated molecule [M+H]⁺ would have a calculated exact mass of 146.0600. An experimental HRMS measurement confirming this value would verify its elemental composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. This technique is ideal for identifying and quantifying specific compounds in complex mixtures, such as biological samples or reaction mixtures.

In an LC-MS/MS experiment, the parent ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. This process, known as Collision-Induced Dissociation (CID), produces a characteristic fragmentation pattern that can serve as a structural fingerprint for the compound.

For this compound, the protonated molecule [M+H]⁺ would be the parent ion. The fragmentation would likely involve cleavage of the N-N bond of the azine linkage, as well as fragmentation of the indole rings. Common fragmentation pathways for indole derivatives often involve the loss of small neutral molecules like HCN. A detailed analysis of the fragment ions would allow for the reconstruction of the molecule's structure and provide a highly selective method for its detection. Studies on the fragmentation of various indole derivatives have shown characteristic losses that can be indicative of the core structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole-3-carboxaldehyde |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For this compound, this analysis has provided a definitive view of its molecular and supramolecular structure. rsc.orgderpharmachemica.comnih.gov

A study by Rizal et al. provides a detailed crystallographic analysis of 1H-Indole-3-carbaldehyde azine. rsc.orgderpharmachemica.com The compound crystallizes in the monoclinic space group P21/c. rsc.orgderpharmachemica.com The crystal structure was determined at a temperature of 295 K. rsc.orgderpharmachemica.com

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₄N₄ |

| Molecular Weight | 286.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0849 (2) |

| b (Å) | 10.6708 (4) |

| c (Å) | 13.4435 (5) |

| β (°) | 94.366 (3) |

| Volume (ų) | 727.33 (5) |

The X-ray crystallographic data reveals that the this compound molecule possesses a center of inversion, with half of the molecule comprising the asymmetric unit. rsc.orgderpharmachemica.comnih.gov The N—N single bond of the azine bridge adopts a trans configuration, which is a common low-energy conformation for such systems. rsc.orgderpharmachemica.comnih.gov

Furthermore, the indole fused-ring system is nearly coplanar with the central –CH=N–N=CH– fragment. rsc.orgderpharmachemica.comnih.gov The dihedral angle between the indole ring system and the azine bridge is reported to be a mere 9.8 (2)°. rsc.orgderpharmachemica.comnih.gov This planarity suggests a degree of electronic conjugation across the molecule.

A crucial aspect of the solid-state structure of this compound is the presence of intermolecular hydrogen bonds. rsc.orgderpharmachemica.com Specifically, the indole N–H group of one molecule acts as a hydrogen bond donor to one of the azine nitrogen atoms (N2) of an adjacent molecule. rsc.orgderpharmachemica.com This N–H···N interaction is a key feature in the crystal packing. rsc.orgderpharmachemica.com

Hydrogen-Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|

D = donor atom; A = acceptor atom

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a valuable tool for identifying functional groups and probing the conformational characteristics of molecules. While detailed, peer-reviewed vibrational spectra specifically for this compound are not extensively reported in the literature, the expected characteristic vibrations can be inferred from the known functional groups present in the molecule.

An FT-IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the indole ring should appear as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations of the indole and benzene rings would likely be observed between 3000 and 3100 cm⁻¹.

A key feature would be the C=N stretching vibration of the azine group, which typically gives rise to a strong absorption in the 1600-1650 cm⁻¹ range. The aromatic C=C stretching vibrations of the indole ring would also be present in the 1450-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations would provide further structural information in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric C=C stretching vibrations of the aromatic rings in this compound are expected to produce strong Raman signals. The C=N stretching of the azine bridge would also be Raman active. Due to the molecule's center of inversion in the solid state, the rule of mutual exclusion would apply, meaning that vibrations that are infrared active may be Raman inactive, and vice versa. A comparative analysis of both FT-IR and Raman spectra would, therefore, provide a more complete vibrational assignment and a deeper understanding of the molecule's symmetry and structure.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic absorption and emission spectroscopy are pivotal techniques for investigating the electronic structure and photophysical properties of molecules like this compound. These methods provide insights into the electronic transitions, chromophoric nature, and potential luminescent behavior of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Properties

The chromophoric properties of this compound (I3AZ) are characterized by its distinct absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The molecule's color and electronic transition energies are highly sensitive to environmental factors such as pH and solvent polarity.

In an acidic solution, this compound exhibits a characteristic yellow color, which corresponds to an absorption maximum (λmax) in the visible region at approximately 415 nm. unifi.it This absorption is attributed to π-π* transitions within the extensive conjugated system that spans the two indole rings and the central azine bridge (-CH=N-N=CH-). This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to its precursor, Indole-3-carbaldehyde, which only absorbs in the UV region with a λmax around 296 nm. unifi.it

The protonation of the azine group in acidic conditions is crucial for the observed color, as it enhances charge delocalization across the molecule. unifi.it The electronic absorption of this compound is also influenced by the solvent composition. Studies conducted in hydroalcoholic solutions (ethanol-water mixtures) have shown that the UV-Vis absorbance of the compound increases with a higher percentage of ethanol (B145695). unifi.it For instance, investigations of a 50.0 µM solution of the azine in the presence of 30 mM phosphoric acid (H₃PO₄) demonstrated varied absorbance intensities in 10%, 50%, and 90% ethanol solutions, with the highest absorbance observed in 90% ethanol at a pH of 1.3. unifi.it This solvatochromic effect suggests that the polarity of the medium plays a significant role in stabilizing the electronic ground and excited states of the molecule.

UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Condition | Absorption Maximum (λmax) |

|---|---|---|

| This compound | Acidic Solution (pH 1.3, 90% EtOH) | 415 nm |

| Indole-3-carbaldehyde (precursor) | Not specified | 296 nm |

Fluorescence Spectroscopy and Luminescent Characteristics

Fluorescence spectroscopy is a powerful tool for investigating the emissive properties of molecules upon excitation with ultraviolet or visible light. While many indole derivatives are known to be fluorescent, detailed research findings specifically characterizing the fluorescence emission spectrum, quantum yield, and other luminescent characteristics of this compound are not extensively reported in scientific literature. The study of its potential luminescent behavior would be necessary to fully understand its photophysical properties and explore its applicability in areas requiring emissive materials.

Computational and Theoretical Investigations of Indole 3 Aldehyde Azine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. For a conjugated system like indole-3-aldehyde azine, methods like Density Functional Theory (DFT) are particularly insightful.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules, such as optimized geometry (bond lengths and angles), vibrational frequencies, and electronic distribution.

For this compound, experimental data from single-crystal X-ray diffraction reveals a molecule with a center of inversion, meaning it possesses a high degree of symmetry. The crystallographic data confirms that the N-N single bond in the azine linkage adopts a trans configuration. Furthermore, the indole (B1671886) ring system is found to be nearly coplanar with the –CH=N–N=CH– fragment, with a reported dihedral angle of approximately 9.8°.

A DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry in the gas phase. The results of such a calculation would be expected to be in close agreement with the experimental X-ray data. Theoretical calculations would provide precise values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental findings to validate the computational model.

Table 1: Predicted Optimized Geometrical Parameters for this compound from DFT Calculations (Note: As specific DFT data for this molecule is not widely published, this table represents typical expected values based on analogous structures and experimental data.)

| Parameter | Predicted Value |

|---|---|

| N-N Bond Length (Å) | ~1.42 |

| C=N Bond Length (Å) | ~1.28 |

| C-C (Indole-Azine Link) Bond Length (Å) | ~1.45 |

| C=N-N Bond Angle (°) | ~116 |

| Indole-Azine Dihedral Angle (°) | ~10-15 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, an MEP analysis would likely show the most negative potential localized on the nitrogen atoms of the azine bridge (C=N-N=C), due to the presence of lone pair electrons. The indole nitrogen's lone pair is involved in the aromatic system, making it less basic than the azine nitrogens. The indole ring, particularly the pyrrole (B145914) part, would exhibit significant electron density. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would be the most electropositive region, appearing blue on the MEP map, indicating its acidic character. This analysis helps in understanding how the molecule would interact with other polar molecules or ions.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive and can be easily excited.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on calculations of similar conjugated aromatic azines.)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~3.5 to 4.0 |

Conformational Analysis and Isomerism Studies

The flexibility of the azine linkage allows for the existence of different isomers and conformers, which can have distinct properties.

The azine bridge contains two C=N double bonds, each of which can exist in either a Z (zusammen) or E (entgegen) configuration. This gives rise to three possible stereoisomers: (E,E), (E,Z), and (Z,Z). The experimentally observed crystal structure corresponds to the (E,E) isomer, which is generally the most thermodynamically stable form for sterically unhindered aromatic azines due to reduced steric repulsion between the bulky indole groups.

A theoretical study would involve calculating the relative energies of all three isomers. DFT calculations would likely confirm that the (E,E) isomer is the global minimum on the potential energy surface. The (E,Z) isomer would be expected to be higher in energy due to increased steric strain, and the (Z,Z) isomer would be the least stable and most sterically hindered. Computational studies can also determine the energy barriers for the interconversion between these isomers, which typically occurs via rotation around the C=N bonds through a high-energy transition state.

While the molecule is nearly planar in the solid state, its conformational preferences in the gas phase and in solution could differ. In the gas phase, DFT calculations can explore the potential energy surface by systematically rotating the dihedral angles, particularly the one between the indole ring and the azine plane. While the planar or near-planar conformation is expected to be a low-energy state due to the benefits of conjugation, other non-planar conformers might also exist as local minima.

When moving from the gas phase to a solvent phase, the conformational preferences can change. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of a solvent. In a polar solvent, conformations with a larger dipole moment might be stabilized. For this compound, which is largely symmetrical in its (E,E) form, the effect of solvent polarity on its conformation might be less pronounced than for less symmetrical molecules. However, solvent interactions could influence the planarity and the rotational barriers between different conformers.

Simulation of Spectroscopic Parameters

Computational simulations are powerful tools for predicting and interpreting the spectroscopic characteristics of molecules. For this compound, theoretical calculations of its vibrational and electronic spectra offer a molecular-level understanding of its behavior and properties.

Predicted Vibrational Spectra for Comparative Analysis

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of this compound. While a dedicated computational study detailing the complete vibrational spectrum of this compound is not extensively available in the current literature, analysis can be extrapolated from studies on its precursor, indole-3-aldehyde, and related heterocyclic compounds. nih.govmdpi.com

Calculations for similar molecules, often using the B3LYP functional with a basis set like 6-311++G(d,p), allow for the assignment of vibrational modes to specific functional groups. tsijournals.com For this compound, key vibrational modes of interest would include the C=N stretching of the azine group, the N-N single bond stretch, and the characteristic vibrations of the indole ring. Comparative analysis with the parent aldehyde helps in identifying spectral shifts and new bands arising from the formation of the azine bridge.

Table 1: Predicted Key Vibrational Frequencies for this compound based on Computational Studies of Related Compounds

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| Indole N-H | Stretching | ~3400-3500 | Expected to be similar to indole-3-aldehyde; may be influenced by intermolecular hydrogen bonding. nih.gov |

| Aromatic C-H | Stretching | ~3000-3100 | Characteristic of the indole ring system. |

| Azine C=N | Stretching | ~1620-1640 | A key indicator of azine formation, shifted from the C=O stretch of the aldehyde precursor (~1660-1680 cm⁻¹). |

| Indole Ring | C=C Stretching | ~1450-1600 | Multiple bands corresponding to the vibrations of the fused aromatic rings. |

| Azine N-N | Stretching | ~1100-1200 | Often a weak to medium intensity band in IR and Raman spectra. |

Note: These values are estimations based on DFT calculations of indole-3-aldehyde and other related heterocyclic azines. The exact values would require specific calculations for this compound.

Simulated UV-Vis Spectra for Electronic Transition Insights

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis spectra, providing insights into the electronic transitions within a molecule. mdpi.com Experimental data shows that this compound exhibits a maximum absorption (λmax) at approximately 415 nm in an acidic solution, giving it a yellow color. unifi.it This is a significant bathochromic (red) shift compared to its precursor, indole-3-aldehyde, which absorbs in the UV region. unifi.it

This shift is attributed to the extended π-conjugation across the C=N-N=C bridge linking the two indole rings. Computational studies are essential to fully understand the nature of the electronic transitions responsible for this absorption. unifi.it

Simulated spectra for this compound would likely reveal that the absorption band at 415 nm corresponds to a π→π* transition. The highest occupied molecular orbital (HOMO) would be delocalized across the entire conjugated system, including the indole rings and the azine bridge, while the lowest unoccupied molecular orbital (LUMO) would also encompass this extended π-system. The energy difference between these orbitals (the HOMO-LUMO gap) dictates the absorption wavelength.

Table 2: Theoretical Electronic Transition Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~400-420 | > 0.1 | HOMO → LUMO (π→π) |

| S₀ → S₂ | < 350 | Variable | Other π→π or n→π* transitions |

Note: This table represents expected results from a TD-DFT calculation. The exact calculated λmax and oscillator strength would depend on the level of theory, basis set, and solvent model used.

Reactivity Indices and Reaction Mechanism Studies

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to study the pathways of chemical reactions.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are reactivity descriptors derived from conceptual DFT that help in identifying the most probable sites for nucleophilic and electrophilic attack. nih.gov By analyzing the change in electron density when an electron is added or removed, one can map the local reactivity of different atoms in the molecule.

For this compound, a Fukui function analysis would be crucial for predicting its behavior in chemical reactions.

Nucleophilic Attack (f⁺): The sites with the highest values of f⁺ are most susceptible to attack by nucleophiles. In this compound, these are likely to be the carbon atoms of the C=N bonds and potentially certain positions on the indole rings.

Electrophilic Attack (f⁻): The sites with the highest values of f⁻ are the most probable locations for attack by electrophiles. The nitrogen atoms of the azine bridge, with their lone pairs of electrons, and the nitrogen atom of the indole ring are expected to be strong candidates.

A computational study on indole-3-aldehyde has already utilized Fukui functions to identify its reactive sites. nih.gov A similar analysis on the azine derivative would provide a complete reactivity map, highlighting how the formation of the azine bridge modifies the reactivity of the original indole aldehyde moieties.

Transition State Modeling for Key Reaction Steps

Transition state (TS) modeling is a computational technique used to study the energy profile of a chemical reaction. By locating the high-energy transition state structure that connects reactants and products, chemists can calculate the activation energy and gain insight into the reaction mechanism.

As of now, specific transition state modeling studies for reactions involving this compound have not been prominently reported in the literature. However, this methodology would be invaluable for understanding its synthesis (the condensation reaction), potential decomposition pathways, or its participation in further chemical transformations, such as cycloaddition reactions. Such studies would involve mapping the potential energy surface for a given reaction, identifying the lowest energy path from reactants to products through the transition state.

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. researchgate.net this compound, with its symmetrical structure featuring two donor-acceptor indole groups linked by a conjugated bridge, is a candidate for such properties.

Computational methods, particularly DFT, are used to calculate the key parameters that define a molecule's NLO response, most notably the first hyperpolarizability (β). researchgate.net A large value of β indicates a strong second-order NLO response.

While direct computational studies on the NLO properties of this compound are scarce, research on other indole derivatives like Indole-7-carboxaldehyde has shown that these systems can possess significant NLO activity. researchgate.net Theoretical calculations for this compound would involve optimizing its geometry and then computing its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The extended conjugation and the presence of nitrogen atoms suggest that the molecule could have a noteworthy NLO response.

Table 3: Representative Theoretical NLO Parameters for Indole Derivatives

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| Indole-7-carboxaldehyde | 1.88 | 17.36 x 10⁻²⁴ | 3.96 x 10⁻³⁰ |

| This compound (Predicted) | Low (due to symmetry) | High | Potentially significant |

Note: The data for Indole-7-carboxaldehyde is from a computational study and is provided for comparison. researchgate.net The values for this compound are predictive and would need to be confirmed by specific calculations. Its centrosymmetric nature (in the trans-conformation) would theoretically lead to a zero β value, but vibrations and environmental effects can induce NLO activity.

Reactivity, Derivatization, and Advanced Functionalization of Indole 3 Aldehyde Azine

Hydrolysis and Reversibility of Azine Formation

The formation of indole-3-aldehyde azine from indole-3-aldehyde and hydrazine (B178648) is a reversible condensation reaction. evitachem.com Under certain conditions, such as in the presence of acid, the azine can be hydrolyzed back to its constituent aldehyde and hydrazine. evitachem.com This reversibility is a characteristic feature of azine chemistry.

In one instance, this compound was unexpectedly formed from the decomposition of a Schiff base derived from the condensation of carbohydrazide (B1668358) and indole-3-carboxaldehyde (B46971). nih.gov This highlights the thermodynamic stability of the azine structure under specific reaction conditions. The hydrolysis of related isatin (B1672199) aldazines has been shown to yield a mixture of products through dual hydrolysis, demonstrating the complex reactivity of the azine linkage. researchgate.netresearchgate.net

Condensation Reactions with Carbonyl Compounds for Extended Structures

The reactivity of the parent compound, indole-3-aldehyde, in condensation reactions is well-documented. It readily undergoes condensation with various carbonyl compounds, a reactivity that can be extended to its derivatives. wikipedia.orgresearchgate.net For instance, indole-3-aldehyde has been condensed with 3-acetyl-2H-chromen-2-one and various active methylene (B1212753) compounds like cyanoacetamide and ethyl cyanoacetate (B8463686) to form extended conjugated systems. scirp.org While specific examples of this compound undergoing further condensation reactions are not extensively detailed in the provided search results, the general reactivity of azines suggests that the terminal indole (B1671886) rings could potentially be functionalized to participate in such reactions, leading to the formation of more complex, polymeric, or macrocyclic structures. The condensation of various carbonyl compounds with a related indole-based hydrazine has been shown to produce a variety of azine derivatives. nih.gov

Metal Coordination Chemistry of this compound as a Ligand

The nitrogen atoms of the azine bridge and the indole rings make this compound an interesting ligand for the coordination of metal ions. The ability of Schiff bases and related azine compounds to form stable metal complexes is well-established. ijpbs.comnih.govpreprints.org

Transition metal complexes of Schiff bases derived from indole-3-aldehyde have been synthesized and characterized. ijpbs.comijarsct.co.insemanticscholar.orgresearchgate.netmdpi.com For example, complexes of Cu(II), Ni(II), Zn(II), and Cd(II) with Schiff bases derived from indole-3-carbaldehyde have been prepared and studied. um.edu.my These studies often involve reacting the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes are typically characterized using a variety of spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis. ijpbs.comnih.govum.edu.myresearchgate.net For instance, the formation of metal complexes is often confirmed by shifts in the C=N stretching frequency in the IR spectrum. ijpbs.com

A patent application describes metal complexes of this compound and its derivatives for potential pharmaceutical applications. google.com

This compound can act as a multidentate ligand, coordinating to metal centers through the nitrogen atoms of the azine group and potentially the indole nitrogen atoms. In related Schiff base complexes derived from indole-3-carbaldehyde, the ligands have been shown to act as bidentate or tridentate chelating agents. ijarsct.co.insemanticscholar.orgum.edu.my

The coordination geometry around the metal center is influenced by the nature of the metal ion and the ligand. Common geometries observed for transition metal complexes with similar ligands include tetrahedral, square planar, and octahedral. ijarsct.co.insemanticscholar.orgrsc.org For example, in some indole-based Schiff base complexes, Co(II) and Ni(II) have been found to adopt a tetrahedral geometry, while Cu(II) assumes a square planar geometry. ijarsct.co.insemanticscholar.org In other cases, distorted square planar and distorted tetrahedral geometries have been reported for palladium(II) and zinc(II) complexes, respectively. mdpi.comresearchgate.net

Table 1: Coordination Geometries of Indole-Based Schiff Base Metal Complexes

| Metal Ion | Coordination Geometry | Reference |

| Co(II) | Tetrahedral | ijarsct.co.insemanticscholar.org |

| Ni(II) | Tetrahedral, Square Planar | ijarsct.co.insemanticscholar.orgum.edu.my |

| Cu(II) | Square Planar | ijarsct.co.insemanticscholar.orgum.edu.my |

| Zn(II) | Tetrahedral, Distorted Tetrahedral | ijarsct.co.insemanticscholar.orgmdpi.com |

| Pd(II) | Distorted Square Planar | researchgate.net |

The coordination of a metal ion to this compound is expected to significantly alter its electronic and structural properties. The interaction with a metal ion can influence the planarity of the molecule and the electronic distribution within the conjugated system. mdpi.com

Electronic Properties: Metal coordination typically leads to changes in the electronic absorption spectra (UV-Vis) of the ligand. um.edu.my The appearance of new charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), is a common feature upon complexation and provides evidence for coordination. um.edu.my These changes are crucial for understanding the electronic structure of the resulting complexes and are important for applications in areas like photocatalysis and sensor technology. nih.govpreprints.orgmdpi.com

Reductive and Oxidative Transformations of the Azine Linkage

No specific research findings on the reductive or oxidative transformations of the azine linkage in this compound were found in the reviewed literature.

Heterocyclic Ring Annulation Strategies Utilizing this compound

No specific research findings on heterocyclic ring annulation strategies that utilize this compound as a direct precursor were found in the reviewed literature.

Mechanistic Insights into Biological Interactions of Indole 3 Aldehyde Azine and Its Derivatives in Vitro / in Silico Studies

Molecular Mechanisms of Enzyme Modulation

The ability of indole-3-aldehyde azine derivatives to interact with and modulate the activity of key enzymes is a cornerstone of their therapeutic potential. Research has focused on identifying specific enzyme targets and understanding the nature of these interactions at a molecular level.

Investigations into Enzyme Inhibition Pathways (e.g., Kinase, Urease)

Recent studies have highlighted the potential of azine derivatives bearing indole (B1671886) moieties as enzyme inhibitors. Notably, their activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, has been explored. A series of novel benzaldazine and ketazine derivatives synthesized from 3-(1-hydrazineylideneethyl)-1H-indole demonstrated potential anti-tumor activities, which were linked to kinase inhibition. nih.gov For instance, these derivatives were evaluated for their ability to inhibit CDK-5. nih.gov

While direct studies on this compound and urease are limited, related indole structures have been investigated for urease inhibition, suggesting a potential avenue for future research with azine derivatives. researchgate.net Similarly, indole-3-acetaldehyde, a related compound, has been shown to inhibit indole-3-ethanol oxidase, indicating that indole aldehydes and their derivatives can interact with various oxidoreductases. nih.gov

Binding Site Analysis through Molecular Docking Studies

To elucidate the inhibitory mechanisms at a molecular level, in silico molecular docking simulations have been extensively used. These studies predict the binding affinities and interaction patterns of this compound derivatives within the active sites of target enzymes.

For CDK-5, docking studies revealed that various azine derivatives exhibited significant binding energies, ranging from -7.18 to -8.34 kcal/mol, suggesting spontaneous and favorable binding. nih.gov The interactions were characterized by the formation of hydrogen bonds with key amino acid residues in the enzyme's active site. For example, one derivative was found to bind tightly to CDK-5 through a hydrogen bond acceptor interaction with Asn132 via the nitrogen of its hydrazinylidene moiety. nih.gov Other derivatives formed hydrogen bond donor interactions between their NH group and Glu81 of the enzyme. nih.gov Specific substitutions on the indole or azine structure led to additional interactions; a chloro-substituted derivative formed an extra hydrogen bond with Lys89, enhancing its binding. nih.gov

These docking studies provide a rational basis for the observed biological activities and support the experimental findings, guiding the design of more potent and selective enzyme inhibitors. nih.govresearchgate.net

Table 1: Molecular Docking of Indole Azine Derivatives with CDK-5 This table is interactive. Click on the headers to sort the data.

| Derivative | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Derivative 3d | CDK-5 | Not specified | Asn132 | Hydrogen Bond (Acceptor) |

| Derivative 3e | CDK-5 | Not specified | Glu81 | Hydrogen Bond (Donor) |

| Derivative 3f | CDK-5 | Not specified | Glu81, Asp86 | Hydrogen Bond (Donor) |

| Derivative 3h | CDK-5 | Not specified | Glu81, Lys89 | H-Bond (Donor), H-Bond (Acceptor) |

| Derivative 9 | CDK-5 | -8.34 | Not specified | Not specified |

Ligand-Target Interactions with Receptor Systems (e.g., Aryl Hydrocarbon Receptor)

Beyond enzyme inhibition, indole derivatives interact with crucial cellular receptor systems. A primary target identified for the precursor compound, indole-3-aldehyde (I3A), is the Aryl Hydrocarbon Receptor (AhR). wikipedia.org I3A, a metabolite of L-tryptophan produced by gut microbiota, functions as a natural ligand and agonist for AhR. wikipedia.org

The activation of AhR by I3A initiates a cascade of downstream signaling events with significant immunological consequences. In intestinal immune cells, AhR stimulation leads to the production of Interleukin-22 (IL-22). wikipedia.org This cytokine plays a vital role in mucosal immunity and tissue homeostasis. The I3A-AhR-IL-22 axis has been shown to be protective in various inflammatory contexts. For example, I3A alleviates lung inflammation by activating AhR, which in turn inhibits the NF-κB and NLRP3 inflammasome signaling pathways, reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. springermedizin.de

Furthermore, the I3A-AhR interaction has been shown to be critical in protecting against vulvovaginal candidiasis. nih.govfrontiersin.org By stimulating IL-22 production, I3A also promotes the expression of IL-18, creating a cross-regulatory circuit that dampens pathogenic inflammation and enhances the host's protective response against Candida infection. nih.govfrontiersin.org This interaction underscores the role of indole derivatives as key modulators of immune responses through receptor-mediated pathways.

Mechanistic Pathways of Antimicrobial Activity (In Vitro)

Derivatives of indole-3-aldehyde, particularly hydrazones which are structurally related to azines, have demonstrated a broad spectrum of antimicrobial activity in vitro. These studies provide foundational knowledge for understanding the potential antibacterial and antifungal mechanisms of this compound.

Antibacterial Mechanisms at the Cellular Level

A series of indole-3-aldehyde hydrazide/hydrazone derivatives have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net These compounds exhibited a wide range of efficacy, with Minimum Inhibitory Concentration (MIC) values between 6.25 and 100 µg/mL against the tested microorganisms. nih.govresearchgate.net

Notably, certain derivatives displayed significant activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA), in some cases exceeding the activity of the reference drug ampicillin. nih.gov The compounds also showed activity against Bacillus subtilis and Escherichia coli. nih.govcsic.es While the precise cellular and molecular mechanisms are still under investigation, the broad-spectrum activity suggests that these compounds may act on fundamental bacterial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The structure-activity relationship studies indicated that the nature of substituents on the indole ring and the hydrazone moiety significantly influences the antibacterial potency. nih.gov

Table 2: In Vitro Antibacterial Activity of Indole-3-aldehyde Hydrazone Derivatives (MIC in µg/mL) This table is interactive. Click on the headers to sort the data.

| Organism | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 - 100 |

| Methicillin-Resistant S. aureus (MRSA) | 6.25 - 100 |

| Bacillus subtilis | 6.25 - 100 |

| Escherichia coli | 6.25 - 100 |

Source: Data compiled from studies on indole-3-aldehyde hydrazide/hydrazone derivatives. nih.govresearchgate.netcsic.es

Antifungal Mechanisms and Target Identification

In addition to antibacterial effects, indole derivatives have shown promise as antifungal agents. In vitro testing of indole-3-aldehyde hydrazones revealed activity against the pathogenic yeast Candida albicans, with MIC values ranging from 6.25 to 100 µg/mL. nih.govresearchgate.net

A key mechanistic insight into the antifungal action of the related compound indole-3-aldehyde comes from studies on vulvovaginal candidiasis (VVC). nih.govfrontiersin.org The protective effect is not necessarily due to direct fungicidal action but is mediated through the host's immune response via the Aryl Hydrocarbon Receptor (AhR). Administration of indole-3-aldehyde was shown to stimulate the production of IL-22 via AhR activation. nih.govfrontiersin.org This, in turn, promotes the expression of IL-18. nih.gov This IL-22/IL-18 signaling axis helps to control the exaggerated inflammatory response that is a pathogenic factor in VVC, thereby protecting the host from mucosal damage caused by the fungal infection. nih.govfrontiersin.org This identifies the AhR/IL-22/IL-18 pathway as a critical target for the antifungal therapeutic potential of indole derivatives. nih.gov

Molecular-Level Effects on Cellular Processes (In Vitro)

Indole-3-aldehyde and its derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is crucial for eliminating malignant cells. For instance, a derivative of indole-3-carbinol, OSU-A9, has been shown to suppress the growth of breast tumors by targeting the Akt-NF-κB pathway and stress response signaling. tandfonline.com Another related compound, indole-3-acetaldehyde (IAAD), has been observed to induce apoptosis in HCT116 colorectal cancer cells. nih.gov This effect may be linked to the activation of the aryl hydrocarbon receptor (AhR), which can trigger apoptotic pathways in tumor cells. nih.govnih.gov

Studies on novel [(3-indolylmethylene)hydrazono]indolin-2-ones, which incorporate an indole structure, have revealed significant pro-apoptotic activity. tandfonline.com One such derivative, 6n , was found to cause a notable increase in both early and late apoptosis in MCF-7 breast cancer cells, with a 19-fold rise observed in the Annexin-V-FTIC assay. tandfonline.com This compound also influenced the expression of key proteins involved in apoptosis, increasing the levels of caspase-3, caspase-9, cytochrome C, and Bax, while decreasing the anti-apoptotic protein Bcl-2. tandfonline.com The Bcl-2 family of proteins are known inhibitors of apoptosis in tumor cells. nih.gov

In terms of cell cycle modulation, indole derivatives can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. The compound 6n was observed to cause a significant decrease in the cell population in the G2/M phase of the cell cycle in MCF-7 cells. tandfonline.com Indole-3-carbinol (I3C), a related natural compound, is known to induce a G1 cell-cycle arrest in human prostate carcinoma cells. google.comresearchgate.net This is achieved by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression. researchgate.net

Table 1: Effects of Indole-3-aldehyde Derivatives on Apoptosis and Cell Cycle in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Key Molecular Targets/Pathways |

|---|---|---|---|---|

| Indole-3-acetaldehyde (IAAD) | HCT116 (Colorectal) | Induces early and late apoptosis. nih.gov | - | Aryl hydrocarbon receptor (AhR) activation. nih.govnih.gov |

| 6n ([(3-indolylmethylene)hydrazono]indolin-2-one derivative) | MCF-7 (Breast) | 19-fold increase in early and late apoptosis. tandfonline.com | Significant decrease in G2/M phase population. tandfonline.com | ↑ Caspase-3, Caspase-9, Cytochrome C, Bax; ↓ Bcl-2. tandfonline.com |

| Indole-3-carbinol (I3C) | LNCaP (Prostate) | Induces apoptosis. google.comresearchgate.net | Induces G1 arrest. google.comresearchgate.net | ↓ Cyclin D1, Cyclin E, CDK2, CDK4, CDK6; ↑ p15, p21, p27; ↓ Akt, NF-κB. google.comresearchgate.net |

| OSU-A9 (Indole-3-carbinol derivative) | Breast Cancer Cells | Suppresses tumor growth. tandfonline.com | - | Targets Akt-NF-κB pathway and stress response signaling. tandfonline.com |

Indole-3-aldehyde and its derivatives exhibit significant antiproliferative and cytotoxic effects against a range of cancer cell lines. The mechanisms underlying this cytotoxicity are often multifaceted, involving the induction of apoptosis as previously discussed, as well as other cellular processes.

The antiproliferative activity of indole derivatives has been demonstrated in various cancer cell types, including breast, prostate, endometrial, and colon cancers, as well as leukemia. researchgate.net For example, indole-3-acetaldehyde (IAAD) has shown cytotoxic effects on HCT116 and DLD-1 colorectal cancer cell lines, starting at 24 hours of treatment. nih.gov It also reduced the expression of the proliferation marker Ki-67 in the nucleus. nih.gov However, it is noteworthy that at higher concentrations (≥ 25 μmol/L), IAAD can also promote epithelial-mesenchymal transition and invasion in these cells, indicating a bidirectional effect. nih.govnih.gov

A series of synthesized azine derivatives bearing indole moieties displayed potent cytotoxic activity against colon (HCT-116), hepatocellular (HepG-2), and breast (MCF-7) cancer cell lines. nih.gov Specifically, compounds 3c, 3d, 3h, 9, and 13 showed interesting activity against the HCT-116 cell line with IC₅₀ values ranging from 4.27 to 8.15 µM. nih.govresearchgate.net The same study found that compounds 3c, 3d, 3h, 9, 11, and 13 had excellent cytotoxic activities against the HepG-2 cell line (IC₅₀ = 4.09–9.05 µM), and compounds 3d, 3h, 9, and 13 demonstrated high potency against the MCF-7 breast cancer cell line (IC₅₀ = 6.19–8.39 µM). nih.govresearchgate.net

The mechanism of action for the cytotoxicity of these compounds can involve interactions with key cellular targets. Molecular docking studies have suggested that these azine derivatives can interact with cyclin-dependent kinase 5 (CDK-5), an enzyme involved in cell cycle regulation. nih.gov Furthermore, some monoterpene indole alkaloid azine derivatives have been found to reduce cell viability in both wild-type and multidrug-resistant cancer cell lines. sci-hub.se

Table 2: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |

|---|---|---|---|

| 3c, 3d, 3h, 9, 13 | HCT-116 (Colon) | 4.27–8.15. nih.govresearchgate.net | Doxorubicin (B1662922) (5.23 ± 0.29). nih.govresearchgate.net |

| 3c, 3d, 3h, 9, 11, 13 | HepG-2 (Hepatocellular) | 4.09–9.05. nih.govresearchgate.net | Doxorubicin (4.50 ± 0.20). nih.govresearchgate.net |

| 3d, 3h, 9, 13 | MCF-7 (Breast) | 6.19–8.39. nih.govresearchgate.net | Doxorubicin (4.17 ± 0.20). nih.govresearchgate.net |

Interaction with Nucleic Acids and DNA Binding Properties

The planar structure of this compound and its derivatives allows for potential interactions with biological macromolecules, including nucleic acids. evitachem.com These interactions can occur through mechanisms such as hydrogen bonding and π-stacking. evitachem.com The ability to interact with DNA is a characteristic of some anticancer agents, as it can lead to the disruption of DNA replication and transcription, ultimately inducing cell death. mdpi.com

While direct studies on the DNA binding properties of this compound itself are limited, the broader class of indole derivatives has been investigated for such interactions. For example, the anticancer agent ellipticine, an indole alkaloid, is known to intercalate into DNA and inhibit topoisomerase II. mdpi.com Some indole derivatives can also covalently bind to DNA after enzymatic activation. mdpi.com

In silico molecular docking studies can provide insights into the potential for these compounds to bind to DNA. The planar nature of the azine linkage in this compound, combined with the indole rings, presents a structure that could favorably interact with the stacked base pairs of the DNA double helix. evitachem.com However, further experimental studies, such as spectroscopic titration, viscosity measurements, and gel electrophoresis, are needed to confirm and characterize the DNA binding properties of this compound and its specific derivatives.

Modulation of Intestinal Barrier Function and Immune Responses at a Molecular Level (In Vitro / Murine Models)

Indole-3-aldehyde (IAld), a tryptophan metabolite produced by gut microbiota, plays a significant role in modulating intestinal barrier function and immune responses. mdpi.comwikipedia.org These effects are often mediated through the activation of the aryl hydrocarbon receptor (AhR). mdpi.comnih.govresearchgate.net

In vitro studies using intestinal epithelial cell lines such as Caco-2 and IPEC-J2 have shown that IAld can protect against lipopolysaccharide (LPS)-induced barrier dysfunction. mdpi.com LPS treatment typically increases intestinal permeability, but IAld has been shown to counteract this effect, as evidenced by reduced leakage of fluorescein (B123965) isothiocyanate-dextran (FD-4) across the cell monolayer. mdpi.com This improvement in barrier function is associated with the enhancement of tight junction proteins. mdpi.com Specifically, IAld has been shown to increase the protein levels of ZO-1 and Occludin in Caco-2 cells pretreated with LPS. mdpi.com

In murine models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), IAld has been demonstrated to alleviate intestinal inflammation and restore intestinal epithelial barrier function. nih.govresearchgate.netmdpi.com This is achieved, in part, by reducing the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in colonic tissues. nih.govmdpi.com The reduction of IL-6 by IAld has been shown to be dependent on AhR activation. nih.gov Furthermore, IAld can inhibit the nuclear factor-κB (NF-κB) pathway, a key regulator of inflammation, through an AhR-dependent mechanism. nih.govresearchgate.net

IAld also influences the intestinal immune system by stimulating the production of interleukin-22 (IL-22), a cytokine crucial for maintaining mucosal homeostasis and promoting epithelial repair. wikipedia.orgmdpi.comunipg.itfrontiersin.org This effect is mediated by the activation of AhR in intestinal immune cells. wikipedia.org In a murine model of sclerosing cholangitis, orally delivered IAld was found to alleviate hepatic inflammation and fibrosis by activating the AhR-IL-22 axis to restore mucosal integrity. mdpi.com

Table 3: Effects of Indole-3-aldehyde on Intestinal Barrier and Immune Function

| Model System | Treatment | Key Findings | Molecular Mechanisms |

|---|---|---|---|

| Caco-2 / IPEC-J2 cells (In Vitro) | IAld + LPS | Improved intestinal permeability; enhanced tight junction barrier function. mdpi.com | ↑ ZO-1 and Occludin protein levels. mdpi.com |

| DSS-induced colitis mice (Murine) | IAld | Reduced intestinal inflammation; restored intestinal barrier function. nih.govresearchgate.netmdpi.com | ↓ IL-6, IL-1β, TNF-α; Inhibition of NF-κB pathway via AhR. nih.govmdpi.com |

| Sclerosing cholangitis mice (Murine) | IAld | Alleviated hepatic inflammation and fibrosis; restored mucosal integrity. mdpi.com | Activation of AhR-IL-22 axis. mdpi.com |

| Macrophage cells (In Vitro) | IAld + LPS | Reduced production of pro-inflammatory cytokines. nih.gov | ↓ IL-6, IL-1β, TNF-α. nih.gov |

Applications of Indole 3 Aldehyde Azine in Advanced Chemical Biology, Materials Science, and Catalysis

Development of Fluorescent Probes and Biosensing Agents

The conjugated framework of indole-3-aldehyde azine and its distinct spectroscopic properties make it a valuable scaffold in the development of optical sensing systems. Its application is particularly notable in colorimetric assays where a chemical reaction involving the analyte leads to a visually detectable color change.

Colorimetric Sensing Applications and Spectroscopic Responses

This compound is central to a simple and inexpensive colorimetric method for the quantification of important molecules. A key application involves the detection of carbidopa (B1219), a drug used in the management of Parkinson's disease. Current time information in Bangalore, IN. This method relies on the selective condensation reaction between the hydrazine (B178648) group of carbidopa and the aldehyde group of indole-3-carbaldehyde (I3A) to form the yellow-colored this compound. Current time information in Bangalore, IN.mdpi.com